molecular formula C12H15BrO2 B14838488 5-Bromo-2-(cyclohexyloxy)phenol

5-Bromo-2-(cyclohexyloxy)phenol

Cat. No.: B14838488
M. Wt: 271.15 g/mol
InChI Key: GYAKGTZKWQDPDH-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexyloxy)phenol: is an organic compound that belongs to the class of bromophenols Bromophenols are characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring This particular compound has a bromine atom at the 5-position and a cyclohexyloxy group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexyloxy)phenol typically involves the bromination of 2-(cyclohexyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position. The reaction conditions may include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents is also considered in industrial settings to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 5-amino-2-(cyclohexyloxy)phenol or 5-thio-2-(cyclohexyloxy)phenol.

    Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)quinone.

    Reduction: Formation of 2-(cyclohexyloxy)phenol.

Scientific Research Applications

Chemistry: 5-Bromo-2-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .

Medicine: Research has shown that derivatives of bromophenols, including this compound, exhibit enzyme inhibition properties. They are investigated for their potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of polymers and resins with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, enzymes involved in various physiological processes . The binding mechanism often involves coordination with metal ions or interaction with amino acid residues at the enzyme’s active site.

Comparison with Similar Compounds

  • 2-Bromo-4-(cyclohexyloxy)phenol
  • 5-Bromo-2-(cyclopropylimino)methyl)phenol
  • 2-Bromo-5-(cyclohexyloxy)phenol

Comparison: 5-Bromo-2-(cyclohexyloxy)phenol is unique due to the specific positioning of the bromine and cyclohexyloxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and chemical reactivity due to steric and electronic effects .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

5-bromo-2-cyclohexyloxyphenol

InChI

InChI=1S/C12H15BrO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2

InChI Key

GYAKGTZKWQDPDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)Br)O

Origin of Product

United States

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